(R)-Methyl 3-amino-2-(4,5-dimethyloxazol-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 2-acylaminoketones with dehydrating agents, such as phosphorus oxychloride, to form the oxazole ring . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, affecting their function. The compound’s biological activity is influenced by its ability to form hydrogen bonds and interact with active sites in enzymes .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-amino-2-(4,5-dimethyl-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(2)14-8(11-5)7(4-10)9(12)13-3/h7H,4,10H2,1-3H3 |
InChI Key |
ZRODOPABZNACBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(CN)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.